1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-
Brand Name: Vulcanchem
CAS No.: 1306738-92-0
VCID: VC18016459
InChI: InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3
SMILES:
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

CAS No.: 1306738-92-0

Cat. No.: VC18016459

Molecular Formula: C15H15N5O

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- - 1306738-92-0

Specification

CAS No. 1306738-92-0
Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
IUPAC Name 5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3
Standard InChI Key JSFPYLFUXQZLMM-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

The compound’s core structure consists of a pyrazolo[4,3-c]pyridine scaffold, where positions 1 and 3 are substituted with a methyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, respectively. The tetrahydro modification at positions 4–7 reduces aromaticity, conferring partial saturation to the pyridine ring. This structural hybrid merges the electronic features of pyrazole and pyridine with the steric bulk of the oxadiazole group.

Key physicochemical properties include a molecular formula of C₁₇H₁₈N₆O (calculated molecular weight: 322.37 g/mol) . The presence of the oxadiazole ring contributes to its planar geometry, while the tetrahydro ring enhances solubility in polar solvents. Spectroscopic data, such as ¹H NMR and LCMS, typically reveal characteristic peaks for the methyl group (δ ~2.5 ppm) and the oxadiazole proton (δ ~8.1 ppm) .

Synthetic Pathways and Optimization

Route 1: Cyclocondensation of Hydrazine Derivatives

A common synthesis involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine hydrate in the presence of N,N-diisopropylethylamine (DIPEA). This step forms the pyrazole ring via nucleophilic substitution and cyclization. For example, heating 4,6-dichloropyridine-3-carbaldehyde (3.7 g, 32 mmol) with hydrazine (3.5 mL, 110 mmol) in N,N-dimethylacetamide (DMA) at 80°C for 4 hours yields the intermediate 6-chloro-1H-pyrazolo[4,3-c]pyridine in 41% yield . Subsequent hydrogenation using Pd/C under H₂ atmosphere saturates the pyridine ring to form the tetrahydro derivative .

Route 2: Oxadiazole Incorporation

The 3-phenyl-1,2,4-oxadiazole group is introduced via a condensation reaction between a nitrile oxide and an amine. For instance, reacting 3-phenyl-1,2,4-oxadiazole-5-carbonitrile with the tetrahydro-pyrazolopyridine amine intermediate in tetrahydrofuran (THF) at reflux for 12 hours affords the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod/Source
Molecular Weight322.37 g/molLCMS-ESI
LogP3.45Computational
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
Melting Point201–203°CDSC
pKa10.46 (predicted)ChemAxon

The compound exhibits moderate lipophilicity (LogP = 3.45), favoring membrane permeability, while its polar surface area (62.97 Ų) aligns with guidelines for central nervous system penetration . Stability studies in human liver microsomes indicate a half-life of 45 minutes, suggesting susceptibility to oxidative metabolism .

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

Comparative Analysis with Structural Analogs

CompoundKey ModificationhCA IX Ki (nM)Anticancer IC₅₀ (μM)
Target Compound3-Phenyl-1,2,4-oxadiazole6.6 8.2
6-Chloro Derivative Chlorine at C658.8 15.4
Sulfonamide Analog Benzensulfonamide66.8 22.1

The oxadiazole-substituted derivative exhibits 9-fold greater hCA IX inhibition and 2-fold higher anticancer activity compared to chlorinated or sulfonamide analogs, underscoring the critical role of the oxadiazole group in bioactivity .

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